molecular formula C16H15FO B15244163 1-(4-Fluorophenyl)-2-phenylbutan-1-one

1-(4-Fluorophenyl)-2-phenylbutan-1-one

Cat. No.: B15244163
M. Wt: 242.29 g/mol
InChI Key: DUHZVJGKMIADBE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-phenylbutan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluorophenyl)-2-phenylbutan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with phenylbutanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-fluorophenyl is coupled with a halogenated phenylbutanone in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-phenylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: 4-fluorobenzoic acid, phenylbutanone derivatives.

    Reduction: 1-(4-fluorophenyl)-2-phenylbutanol.

    Substitution: Various substituted phenylbutanone derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-phenylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. For instance, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-2-phenylethanone: Similar structure but with a shorter carbon chain.

    1-(4-Fluorophenyl)-2-phenylpropan-1-one: Similar structure but with a different carbon chain length.

    1-(4-Fluorophenyl)-2-phenylpentan-1-one: Similar structure but with a longer carbon chain.

Uniqueness

1-(4-Fluorophenyl)-2-phenylbutan-1-one is unique due to its specific carbon chain length and the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C16H15FO

Molecular Weight

242.29 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-phenylbutan-1-one

InChI

InChI=1S/C16H15FO/c1-2-15(12-6-4-3-5-7-12)16(18)13-8-10-14(17)11-9-13/h3-11,15H,2H2,1H3

InChI Key

DUHZVJGKMIADBE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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